(2-Methylthiazol-4-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4-7-5(2-6)3-8-4;;/h3H,2,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVNSRUBFMCHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-methylthiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
(2-Methylthiazol-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a thiazole ring, which is known for its diverse biological activities. The specific substitution at the 2-position contributes to its unique chemical reactivity and biological profile. The molecular formula is , with a molecular weight of approximately 229.17 g/mol.
Medicinal Chemistry
(2-Methylthiazol-4-yl)methanamine dihydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibiting key enzymes like MurB, essential for bacterial cell wall synthesis, contributing to its antibacterial properties .
- Anticancer Research : In vitro studies indicate that the compound can induce cytotoxicity in cancer cell lines, potentially through mechanisms involving apoptosis and disruption of metabolic pathways. Molecular dynamics simulations have been employed to explore these mechanisms further .
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD). This inhibition may have implications for treating conditions related to dyslipidemia and metabolic syndrome .
The thiazole moiety contributes to the compound's bioactivity, making it a subject of interest in studying enzyme interactions and protein-ligand binding. Its ability to modulate enzyme activity highlights its potential as a biochemical tool in research settings.
Synthesis of Specialty Chemicals
In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows it to be used in producing various specialty chemicals.
Pharmaceutical Development
The compound is being explored as a precursor in drug development processes, particularly for formulations targeting metabolic disorders and infections resistant to conventional treatments .
Antimicrobial Efficacy Against Resistant Strains
A notable study highlighted the effectiveness of this compound against resistant bacterial strains, indicating its potential as an alternative treatment option for infections that do not respond to standard antibiotics.
Cytotoxicity in Cancer Research
In another study, the compound was shown to significantly reduce cell viability across various cancer cell lines. The mechanisms explored included apoptosis induction and inhibition of cell proliferation pathways, demonstrating its potential role in cancer therapeutics .
Mechanism of Action
The mechanism of action of (2-Methylthiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogues of Thiazole-Based Methanamine Salts
Table 1: Key Structural and Physicochemical Differences
| Compound Name (CAS) | Substituents/Modifications | Molecular Formula | Similarity Score | Key Features |
|---|---|---|---|---|
| (2-Methylthiazol-4-yl)methanamine dihydrochloride (1072806-63-3) | Thiazole-4-methanamine, 2-methyl, dihydrochloride | C₅H₉N₂S·2HCl | 1.00 (Reference) | High solubility, thiazole core |
| (2-Methylthiazol-4-yl)methanamine hydrochloride (1211497-01-6) | Monohydrochloride salt | C₅H₈N₂S·HCl | 0.98 | Reduced acidity vs. dihydrochloride |
| N-Methyl-1-(2-methylthiazol-4-yl)methanamine dihydrochloride (1185668-03-4) | N-methylated methanamine | C₆H₁₁N₂S·2HCl | 0.94 | Increased lipophilicity |
| (4-Methylthiazol-2-yl)methanamine dihydrochloride (71064-30-7) | Methyl at thiazole-2, methanamine at 4-position | C₅H₉N₂S·2HCl | 0.91 | Altered electronic distribution |
| [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride (1790140-73-6) | Morpholine substituent at thiazole-2 | C₈H₁₃N₃OS·2HCl | — | Enhanced hydrogen bonding |
| (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride (2794737) | 4-Chlorophenyl at thiazole-2 | C₁₀H₉ClN₂S·HCl | — | Aromatic bulk, chlorine substituent |
Key Observations :
- Salt Form: The dihydrochloride salt (Reference) offers higher aqueous solubility compared to its monohydrochloride analog (CAS 1211497-01-6), critical for in vitro assays .
- Functional Group Modifications : N-methylation (CAS 1185668-03-4) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
Heterocycle Variants: Oxazole and Triazole Derivatives
Table 2: Heterocycle-Swapped Analogues
| Compound Name (CAS) | Heterocycle Core | Molecular Formula | Key Differences |
|---|---|---|---|
| (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride (1803606-83-8) | Oxazole | C₇H₁₂N₂O·HCl | Oxygen replaces sulfur; reduced aromaticity |
| 2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride (1559064-02-6) | Triazole | C₅H₁₁ClN₄S | Triazole core with sulfanyl linker |
Key Observations :
- Oxazole Derivatives : Replacing thiazole’s sulfur with oxygen (e.g., CAS 1803606-83-8) reduces aromatic stability and alters dipole moments, impacting interactions in enzyme-binding pockets .
- Triazole Derivatives : Compounds like CAS 1559064-02-6 introduce a triazole ring, which enhances metabolic stability but may reduce bioavailability due to increased polarity .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability :
- The dihydrochloride form of the reference compound ensures >100 mg/mL solubility in water, whereas the monohydrochloride (CAS 1211497-01-6) achieves ~50 mg/mL .
- Chlorophenyl-substituted analogs (e.g., CAS 2794737) exhibit lower solubility (<10 mg/mL) due to hydrophobic aromatic groups .
Biological Activity
(2-Methylthiazol-4-yl)methanamine dihydrochloride is a compound that has garnered attention in various fields of biological and medicinal research due to its versatile applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its thiazole ring, which plays a crucial role in its biological activity. The compound acts primarily as a ligand, interacting with specific enzymes and receptors, thereby modulating their activity. This interaction can lead to significant changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.
Key Mechanisms:
- Enzyme Modulation: The compound can influence enzyme activities, which is critical in metabolic pathways.
- Receptor Interaction: It may bind to various receptors, affecting signal transduction processes.
Applications in Biological Research
The compound has been utilized in several research areas:
- Drug Discovery: It serves as a precursor in the synthesis of therapeutic agents.
- Enzyme Studies: Employed to investigate enzyme mechanisms and protein interactions.
- Cancer Research: Investigated for potential antitumor properties due to its structural characteristics .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Cystic Fibrosis Research:
A study focused on the cystic fibrosis transmembrane conductance regulator (CFTR) identified this compound as a potential potentiator. The compound demonstrated mid-nanomolar potency in enhancing CFTR function, providing insights into its therapeutic potential for cystic fibrosis treatment . -
Antitumor Activity:
Research indicated that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methyl group at the 4-position was found to enhance the antitumor activity, suggesting that modifications to the thiazole structure can lead to improved efficacy . -
Enzyme Inhibition Studies:
High-throughput screening revealed that this compound inhibited specific enzymes linked to disease pathways. This highlights its potential as a lead compound for drug development targeting those enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
